2'-(Trifluoromethyl)[1,1'-biphenyl]-2-ol
Beschreibung
Eigenschaften
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)17/h1-8,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIUWPAMPSDRAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602531 | |
| Record name | 2'-(Trifluoromethyl)[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122801-60-9 | |
| Record name | 2'-(Trifluoromethyl)[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Hexafluoroacetone-Mediated Biphenyl Functionalization
The Friedel-Crafts reaction using hexafluoroacetone (HFA) represents a direct route to install the trifluoromethyl group onto biphenyl systems. In a seminal procedure, 4-phenylphenol undergoes electrophilic substitution with anhydrous HFA in 1,2-dichloroethane under AlCl₃ catalysis. The reaction proceeds via in situ generation of a trifluoromethyl carbocation, which attacks the electron-rich aromatic ring. After reflux at 80°C, workup with HCl and dichloromethane extraction yields the crude product, which is purified via flash chromatography. This method achieves 86% yield for the ester intermediate, with the hydroxyl group preserved for downstream modifications.
Critical parameters include:
-
Solvent selection : 1,2-Dichloroethane enhances carbocation stability compared to polar aprotic solvents.
-
Catalyst loading : AlCl₃ (10 mol%) balances reactivity and side-product formation.
-
Temperature control : Reflux at 80°C ensures complete conversion without decomposition.
Comparative Analysis of HFA Derivatives
Alternative HFA derivatives, such as hexafluoroacetone trihydrate, require careful drying to prevent hydrolysis. Anhydrous conditions, achieved by bubbling HFA gas into the reaction mixture, increase electrophilicity and reaction efficiency. NMR studies confirm regiospecific substitution at the ortho position relative to the hydroxyl group, attributed to the directing effect of the phenolic -OH.
Condensation Strategies for Biphenyl Core Assembly
Pyrazole Cyclocondensation as a Precursor Route
While not directly synthesizing the target compound, pyrazole-forming reactions provide insights into trifluoromethyl group introduction. For example, 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is synthesized via condensation of ethyl 4,4,4-trifluoroacetoacetate with phenylhydrazine in acetic acid. Although this yields a heterocycle, the reaction conditions—reflux in ethanol with TsOH catalysis—inform biphenyl synthesis through analogous C-C bond-forming steps.
Table 1: Condensation Reaction Optimization
Phosphoryl Chloride-Mediated Formylation
A two-step approach involves formylation of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol using POCl₃ and DMF (Vilsmeier-Haack conditions). While designed for pyrazole systems, this method’s success in introducing electrophilic groups suggests adaptability for biphenyl formylation, followed by reduction to the hydroxyl group.
Protective Group Strategies for Hydroxyl Preservation
Methyl Bromoacetate Esterification
Protecting the phenolic -OH as a methyl ester enhances stability during trifluoromethylation. Treatment of the intermediate phenol with methyl bromoacetate and K₂CO₃ in acetone achieves 86% conversion to the ester. Deprotection under acidic conditions (TFA/H₂O) regenerates the hydroxyl group without side reactions.
Solvent and Base Effects on Esterification
-
Acetone vs. DMF : Acetone minimizes ester hydrolysis during reaction.
-
K₂CO₃ loading : Stoichiometric base ensures complete deprotonation of the phenol.
-
Workup protocol : Washing with 2N HCl removes residual AlCl₃, preventing post-reaction acid catalysis.
Mechanistic Insights into Trifluoromethylation
Electrophilic Aromatic Substitution Pathways
The trifluoromethyl carbocation (CF₃⁺), generated from HFA and AlCl₃, undergoes EAS at the ortho position due to the hydroxyl group’s +M effect. Density functional theory (DFT) calculations suggest a transition state with partial positive charge delocalization across the aromatic ring.
Analyse Chemischer Reaktionen
Types of Reactions: 2
Biologische Aktivität
2'-(Trifluoromethyl)[1,1'-biphenyl]-2-ol is a compound of increasing interest due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antibacterial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound features a biphenyl structure with a trifluoromethyl group and a hydroxyl group, which significantly influences its biological properties. The presence of the trifluoromethyl group enhances lipophilicity and may affect the compound's interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds containing trifluoromethyl groups. For instance, derivatives with similar structures have shown significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Trifluoromethyl Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Escherichia coli | TBD | |
| Bacillus subtilis | TBD |
Note: Specific MIC values for this compound are currently under investigation.
Anticancer Activity
The anticancer properties of related trifluoromethyl compounds have been documented extensively. For example, studies on structurally similar compounds indicate that they can inhibit cell proliferation in various cancer cell lines.
Case Study: Anticancer Effects
In a recent study involving a structurally analogous compound, significant cytotoxicity was observed in Jurkat (leukemia), HeLa (cervical), and MCF-7 (breast) cancer cell lines. The compound exhibited IC50 values of approximately 4.64 µM for Jurkat cells, indicating potent activity.
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Jurkat | TBD |
| HeLa | TBD | |
| MCF-7 | TBD |
The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary data suggest that the compound may interfere with cellular processes critical for growth and survival, such as DNA synthesis and cell cycle progression.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of trifluoromethyl-substituted compounds. Research indicates that modifications to the biphenyl structure can enhance antibacterial and anticancer efficacy. For example:
- Hydrophobic Substituents: Increase lipophilicity and improve membrane permeability.
- Electron-Withdrawing Groups: Enhance interaction with target proteins.
Vergleich Mit ähnlichen Verbindungen
Substituent Effects on Physical and Chemical Properties
The position and nature of substituents significantly alter biphenyl-2-ol properties:
Key Observations :
- Acidity: The -CF₃ group increases the phenolic -OH acidity compared to -CH₃ or -OCH₃ substituents .
- Solubility : Lipophilic -CF₃ reduces water solubility, whereas ionic derivatives (e.g., sodium salts) enhance it .
- NMR Shifts : -CF₃ causes deshielding of adjacent protons, shifting aromatic signals upfield compared to -F or -CH₃ .
Q & A
Q. Table 1: Comparative Reactivity of Analogous Biphenyl Derivatives
| Compound | Reaction Type | Regioselectivity | Key Reference |
|---|---|---|---|
| 4-Fluoro-[1,1'-biphenyl]-2-ol | Nitration | 4-NO2 on hydroxyl ring | |
| 2'-Trifluoromethyl derivative | Bromination | 6-Br on hydroxyl ring |
Q. Table 2: NMR Chemical Shifts for Key Protons
| Proton Position | δ (ppm) in 1H NMR | Coupling Pattern |
|---|---|---|
| 2-OH | 5.2–5.8 | Broad singlet |
| 3'-CF3 | 7.4–7.6 | Doublet (J = 8.5 Hz) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
